molecular formula C18H18ClN3O2S2 B2783873 (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-91-0

(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2783873
CAS RN: 897478-91-0
M. Wt: 407.93
InChI Key: GXZCXNPFQDYRQW-UHFFFAOYSA-N
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Description

The compound “(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is an organic compound with a specific chemical structure . It is a white to light yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C17H23ClN4S2 . The exact molecular structure would require more specific data such as NMR or X-ray crystallography results, which are not available in the retrieved data.


Physical And Chemical Properties Analysis

The compound is a white to light yellow solid . The boiling point is predicted to be 560.0±50.0 °C, and the density is predicted to be 1.345±0.06 g/cm3 . The pKa is predicted to be 7.58±0.70 .

Scientific Research Applications

Pharmaceutical Research: Analgesia and Anti-inflammatory Agents

Thiazole derivatives, such as the one , have been extensively studied for their potential as analgesic and anti-inflammatory agents. The modification of thiazole compounds has led to the development of new drugs that target pain and inflammation pathways. For instance, derivatives have shown promising results in inhibiting COX-2 enzymes, which play a significant role in the inflammatory process . These compounds could be further explored to develop new medications for conditions that require analgesic and anti-inflammatory responses.

Enzyme Inhibition Studies

The compound’s ability to inhibit enzymes like COX-1, COX-2, and 5-LOX suggests its utility in enzyme inhibition studies. These studies are crucial for understanding the mechanism of action of potential pharmaceuticals and for the development of targeted therapies . By examining the compound’s interaction with these enzymes, researchers can gain insights into the design of more effective and selective inhibitors.

Synthetic Chemistry: Multi-Step Synthesis

The synthesis of this compound involves a multi-step procedure that can be valuable for educational purposes in synthetic chemistry. It provides a practical example of complex organic synthesis, involving bromination and the use of diethyl ether at room temperature . This can serve as a case study for advanced chemistry students and researchers interested in organic synthesis techniques.

In Vivo and In Vitro Pharmacological Studies

The compound’s derivatives have been used in both in vivo and in vitro studies to assess their pharmacological properties. These studies include the evaluation of analgesic effects using the hot plate method and anti-inflammatory effects using carrageenan-induced inflammation assays . Such studies are fundamental in the drug development process, helping to determine the efficacy and safety of new compounds before they proceed to clinical trials.

In Silico Drug Design

In silico studies, including molecular docking interactions, are essential for predicting how a compound will interact with its target proteins. The compound can be used in computational models to simulate its binding with COX and LOX proteins, providing valuable information for the design of new drugs with improved potency and selectivity .

Immunometabolism Research

Given the compound’s impact on inflammation and pain, it could also be applied in the field of immunometabolism. This area of research explores the metabolic processes that regulate the immune system’s response to various stimuli. The compound’s effect on COX and LOX enzymes could provide insights into the metabolic pathways involved in immune responses .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. It’s worth noting that similar compounds have been studied for their anti-inflammatory and analgesic activities .

Future Directions

The future directions for this compound could involve further studies on its potential applications, such as its use as an intermediate in the synthesis of other compounds . Additionally, similar compounds have been studied for their potential in treating inflammation and pain , suggesting possible avenues for future research.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-24-12-4-3-5-13-16(12)20-18(26-13)22-10-8-21(9-11-22)17(23)14-6-7-15(19)25-14/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCXNPFQDYRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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